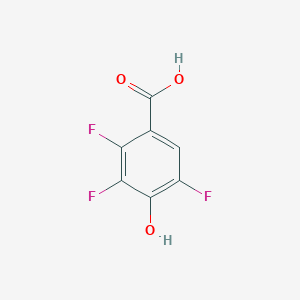

2,3,5-Trifluoro-4-hydroxybenzoic acid

Description

Overview of Hydroxybenzoic Acids as Versatile Molecular Scaffolds

Hydroxybenzoic acids are a class of organic compounds that feature both a hydroxyl and a carboxylic acid functional group attached to a benzene (B151609) ring. This dual functionality makes them highly versatile molecular scaffolds. The carboxylic acid group can readily undergo esterification and amidation reactions, allowing for the attachment of various molecular fragments. The hydroxyl group can participate in ether synthesis and other nucleophilic reactions. This versatility has led to their widespread use in the synthesis of pharmaceuticals, polymers, and other functional materials.

Positioning of 2,3,5-Trifluoro-4-hydroxybenzoic Acid within Advanced Synthetic and Material Science Contexts

This compound emerges as a highly specialized building block within the landscape of fluorinated hydroxybenzoic acids. The specific arrangement of three fluorine atoms and a hydroxyl group on the benzoic acid core creates a unique electronic and steric profile. This positions the molecule as a valuable precursor for the synthesis of complex, high-performance materials. Its applications are particularly notable in the development of advanced polymers and liquid crystals, where the precise control over intermolecular interactions and molecular geometry is paramount. Furthermore, its structural motifs are of interest in medicinal chemistry for the design of novel therapeutic agents.

While detailed public research specifically on the 2,3,5-trifluoro isomer is limited, information on the closely related compound, 3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS Number: 116751-24-7) , provides significant insight into the potential of this class of molecules. It is often used as a key intermediate in the synthesis of pharmaceuticals, particularly certain quinolone antibiotics.

Below is a data table summarizing the key physicochemical properties of 3-Hydroxy-2,4,5-trifluorobenzoic acid, which is structurally similar to the titular compound.

| Property | Value |

| CAS Number | 116751-24-7 |

| Molecular Formula | C₇H₃F₃O₃ |

| Molecular Weight | 192.09 g/mol |

| Melting Point | 143-147 °C |

| Appearance | White to off-white crystalline powder |

Note: The data presented is for 3-Hydroxy-2,4,5-trifluorobenzoic acid, a close structural isomer of this compound.

In the realm of material science, the tetrafluorinated analogue, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid , is utilized in the production of high-performance fluorinated polymers. chemimpex.com These polymers exhibit exceptional thermal stability and chemical resistance, making them suitable for demanding applications in electronics and specialized coatings. chemimpex.com

The strategic placement of fluorine atoms in these benzoic acid derivatives significantly influences their reactivity and the properties of the resulting materials. For instance, the electron-withdrawing nature of the fluorine atoms increases the acidity of both the carboxylic acid and the phenolic hydroxyl group, which can be a critical factor in various synthetic transformations.

In medicinal chemistry, the trifluorinated phenyl ring is a bioisostere for other aromatic systems, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The use of compounds like 3-Hydroxy-2,4,5-trifluorobenzoic acid as a starting material for quinolone antibiotics highlights the importance of these fluorinated scaffolds in developing new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSVSIMQRELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Historical Development of 2,3,5-Trifluoro-4-hydroxybenzoic Acid Synthesis

The development of synthetic routes to polyfluorinated aromatic compounds has been historically challenging, requiring harsh reaction conditions and often resulting in low yields.

Early Synthetic Routes and Limitations

Early approaches to synthesizing fluorinated benzoic acids often relied on multi-step pathways starting from chlorinated precursors. For instance, the synthesis of a related compound, 2,3,4,5-Tetrafluorobenzoic acid, involved a laborious process starting from tetrachlorophthalic anhydride. scispace.comgoogle.com This type of synthesis pathway generally included steps such as imidization, fluorination, hydrolysis, and decarboxylation. scispace.com

These early methods were fraught with limitations:

Harsh Conditions: The fluorination step, often using agents like potassium fluoride, required high temperatures (140–155 °C) and high-boiling polar aprotic solvents such as tetramethylene sulfone. google.com

Safety Concerns: Some processes involved high-pressure reactions, which increased the hazard factor, particularly for industrial-scale production. google.com

Purification Challenges: The final products often required extensive purification to remove impurities generated during the numerous steps. google.com

These limitations underscored the need for more direct and efficient methods for producing highly substituted fluorinated aromatic compounds.

Evolution of Efficient Preparation Methods

Over time, research focused on developing more streamlined and higher-yielding synthetic routes. A key advancement was the move away from chlorinated starting materials towards precursors that were already partially fluorinated. This shift helped to reduce the number of synthetic steps and avoid the harshest fluorination conditions.

An example of this evolution is a method for preparing 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene. This route involves a sequence of methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com While still a multi-step process, it utilized more selective reactions under milder conditions, representing an improvement over the earlier, more brute-force approaches. The development of such routes demonstrated a move towards more strategic and controlled chemical transformations in the synthesis of fluorinated intermediates. google.com

Contemporary Synthetic Approaches

Modern synthetic strategies prioritize efficiency, selectivity, and yield, often employing highly fluorinated precursors that can be converted to the target molecule in fewer steps.

Multi-Step Conversions from Highly Fluorinated Precursors

Contemporary methods often start with commercially available polyfluorinated benzene (B151609) derivatives, allowing for more direct installation of the required functional groups.

Derivatization from Tetrafluorophthalimide (B2386555) and Nitrile Derivatives

The synthesis of fluorinated hydroxybenzoic acids can be achieved through the chemical manipulation of precursors like tetrafluorophthalimide or related nitrile compounds. For example, 3-amino-2,4,5-trifluorobenzoic acid can be derived from 4-amino-3,5,6-trifluorophthalonitrile through hydrolysis and decarboxylation. This highlights the utility of nitrile-containing precursors in accessing the carboxylic acid functionality.

A more direct pathway involves the alkaline hydrolysis of an N-substituted tetrafluorophthalimide. This reaction proceeds through the formation of intermediates such as a phthalamic acid via ring-opening, followed by decarboxylation to yield a benzamide (B126) derivative, which can then be further hydrolyzed to the target benzoic acid.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Polyfluorinated Benzenes

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of highly substituted aromatic compounds, particularly those containing electron-withdrawing groups like fluorine. In polyfluorinated benzenes, the fluorine atoms activate the ring towards nucleophilic attack and can also serve as leaving groups.

The SNAr reaction is a cornerstone of modern fluoroaromatic chemistry. The reaction's selectivity is often dictated by the reaction conditions, the nature of the nucleophile, and the substitution pattern of the fluorinated ring. rsc.org For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes shows that nucleophilic attack can be directed to specific positions on the ring by controlling the basicity and temperature of the reaction. rsc.org

In the context of synthesizing this compound, a hypothetical SNAr strategy could involve a starting material like 2,3,4,5-tetrafluorobenzoic acid. A selective nucleophilic substitution of the fluorine atom at the C-4 position with a hydroxide (B78521) source would yield the desired product. The high degree of fluorination makes the aromatic ring susceptible to such substitutions.

A documented example of this strategy is the synthesis of 4-fluorosalicylic acid from 2,4-difluorobenzoic acid. In this process, sodium hydroxide acts as the nucleophile in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to displace the ortho-fluorine atom. chemicalbook.com This demonstrates the viability of SNAr for selectively replacing a fluorine atom with a hydroxyl group on a fluorinated benzoic acid ring.

Hydroxylation and Carboxylation Protocols

The synthesis of fluorinated hydroxybenzoic acids often involves the introduction of hydroxyl (-OH) and carboxyl (-COOH) groups onto an aromatic precursor. One of the most established methods for carboxylating phenols is the Kolbe-Schmitt reaction. This protocol involves the treatment of a phenoxide with carbon dioxide under pressure and heat. In the context of this compound, a potential synthetic route could involve the carboxylation of a corresponding trifluorophenol. The strong electron-withdrawing nature of the fluorine atoms influences the reactivity and regioselectivity of the carboxylation.

Alternatively, biological pathways can provide insight into synthetic strategies. For instance, anaerobic benzene degradation has been shown to proceed through an initial hydroxylation to form phenol (B47542), which is subsequently carboxylated to 4-hydroxybenzoate. nih.gov This two-step conceptual pathway—hydroxylation followed by carboxylation—highlights a potential, albeit complex, synthetic strategy for building the target molecule from a less functionalized fluorinated benzene precursor. nih.gov A more direct laboratory approach involves the carboxylation of 4-fluorophenol (B42351) using potassium hydroxide and carbon dioxide, followed by an acid workup to yield 3-hydroxy-4-fluorobenzoic acid, demonstrating the viability of direct carboxylation protocols for fluorinated phenols. google.com

Regioselective Functionalization Techniques

Achieving the precise 2,3,5-trifluoro-4-hydroxy arrangement on the benzoic acid scaffold necessitates sophisticated regioselective functionalization techniques. These methods are designed to direct incoming functional groups to specific positions on the aromatic ring.

Targeted Fluorination Methodologies

The introduction of fluorine atoms at specific positions on a phenolic compound is a significant synthetic challenge. Direct fluorination methods that offer high regioselectivity are particularly valuable. One innovative approach is the direct ortho-fluorination of phenols using a photocatalyst. google.com This method allows for the introduction of a fluorine atom adjacent to the existing hydroxyl group under mild, room-temperature conditions. google.com The process is noted for its high site selectivity and efficiency, offering a one-step pathway to prepare fluorinated phenol derivatives. google.com By applying such a technique sequentially or to a substrate with existing fluorine atoms, the complex 2,3,5-trifluoro pattern can be constructed with precision. The hydroxyl group acts as a directing group, influencing the position of the incoming electrophilic fluorine source.

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (such as n-butyllithium or s-butyllithium). wikipedia.orguwindsor.ca This coordination directs the deprotonation of the ring at the position immediately adjacent (ortho) to the DMG, forming a stable aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be treated with an electrophile to introduce a desired functional group with high precision.

For the synthesis of this compound, the hydroxyl group is an excellent DMG. However, its acidity requires it to be protected with a group like a tetrahydropyranyl (THP) ether before metalation. researchgate.net The protected trifluorophenol can then be treated with an alkyllithium base at low temperatures (e.g., -78 °C) to generate the ortho-lithiated species. uwindsor.ca Quenching this intermediate with carbon dioxide (CO2) followed by deprotection of the hydroxyl group would install the carboxylic acid moiety at the desired position, ortho to the hydroxyl group. This strategy provides exceptional control over the placement of the carboxyl group, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and selectivity of the synthetic pathways to this compound are highly dependent on the careful optimization of reaction conditions.

Catalytic Systems in Synthesis

Catalysis plays a crucial role in modern synthetic organic chemistry, enabling efficient and selective transformations. In the context of targeted fluorination, photocatalytic systems have emerged as a powerful tool. These systems can facilitate the direct ortho-fluorination of phenols under mild conditions, often using commercially available and environmentally friendly catalysts. google.com For multi-step syntheses that may involve the introduction of a nitrile group as a precursor to the carboxylic acid, transition metals are often employed. For example, the use of cuprous cyanide (CuCN) in aprotic polar solvents like DMF is a common method for converting aryl halides to aryl nitriles. google.com The nitrile can subsequently be hydrolyzed to the corresponding carboxylic acid under acidic conditions. google.com

Control of Reaction Parameters for Improved Selectivity and Efficiency

The success of regioselective reactions hinges on the meticulous control of various parameters. In Directed Ortho-Metalation, the choice of base, solvent, and temperature is critical. Strong, sterically hindered bases like sec-butyllithium (B1581126) (s-BuLi) are often preferred. uwindsor.ca Reactions are typically conducted at very low temperatures, such as -78 °C, in coordinating solvents like tetrahydrofuran (B95107) (THF) to maintain the stability of the aryllithium intermediate and prevent side reactions. uwindsor.ca Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates, increasing the basicity and accelerating the rate of metalation. baranlab.orguwindsor.ca

For carboxylation reactions, parameters such as temperature and reaction time must be optimized to maximize yield. In the synthesis of 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol, the carboxylation step is performed by bubbling carbon dioxide through the reaction mixture for 2 hours at a controlled temperature of 40-60°C. google.com Similarly, photocatalytic fluorination requires optimization of the reactant ratios, with a preferred ratio of the phenol compound to the fluorinating agent to the photocatalyst being 1:1.5:0.05 to achieve high efficiency. google.com

Interactive Data Tables

Table 1: Synthetic Methodologies and Key Parameters

This table outlines the conditions for key synthetic transformations relevant to the synthesis of this compound.

| Synthetic Strategy | Key Reagents/Catalyst | Typical Conditions | Purpose | Reference |

| Directed Ortho-Metalation (DoM) | s-BuLi, TMEDA, THF; then CO₂ | -78 °C | Regioselective carboxylation ortho to a directing group | baranlab.orguwindsor.ca |

| Photocatalytic Fluorination | Photocatalyst, Fluorinating Agent | Room Temperature | Direct, regioselective ortho-fluorination of phenols | google.com |

| Kolbe-Schmitt Carboxylation | KOH, CO₂; then H₂SO₄ | 40-60 °C, then reflux at 110-120 °C | Direct carboxylation of a fluorinated phenol | google.com |

| Cyanation-Hydrolysis | CuCN in DMF; then HBr | 80–150 °C; then 90-140 °C | Introduction of a carboxyl group via a nitrile intermediate | google.com |

Table 2: Compound Names

Purification Techniques for Research-Grade Material

The synthesis of this compound often yields a crude product that requires further purification to meet the stringent purity standards for research applications. The choice of purification method depends on the nature and quantity of impurities present, which can include starting materials, byproducts, and residual solvents. Common techniques employed for the purification of analogous aromatic carboxylic acids, such as recrystallization, column chromatography, and sublimation, are applicable and can be optimized to achieve high-purity research-grade material.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities in a given solvent. For fluorinated hydroxybenzoic acids, the selection of an appropriate solvent system is critical for efficient purification. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Research on the recrystallization of similar compounds, such as benzoic acid and other fluorinated benzoic acids, suggests several potential solvent systems. Water is often a suitable solvent for hydroxybenzoic acids due to the polarity imparted by the hydroxyl and carboxyl groups, with solubility increasing significantly with temperature. wikipedia.orgstackexchange.com Organic solvents and solvent mixtures can also be effective. For instance, aqueous ethanol (B145695), acetic acid, and mixtures of a non-polar solvent like hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) have been used for related compounds. stackexchange.comrochester.edu The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by hot filtration to remove insoluble impurities. Slow cooling of the filtrate allows for the formation of pure crystals, which are then isolated by filtration.

Table 1: Potential Recrystallization Solvents and Conditions for this compound (Inferred from Analogous Compounds)

| Solvent System | Typical Conditions | Expected Purity | Reference Compounds |

| Water | Dissolve in boiling water, hot filtration, slow cooling to room temperature, then ice bath. | >98% | Benzoic Acid wikipedia.orgma.eduyoutube.com |

| Aqueous Ethanol | Dissolve in hot ethanol, add hot water until turbidity appears, then clarify with a few drops of hot ethanol and cool slowly. | >99% | Benzoic Acid stackexchange.com |

| Toluene | Dissolve in hot toluene, cool slowly. | >98% | Substituted Benzoic Acids |

| Hexane/Ethyl Acetate | Dissolve in a minimal amount of hot ethyl acetate, add hot hexane until the solution becomes cloudy, then cool. | >99% | General Aromatic Acids rochester.edu |

Note: The data in this table is extrapolated from literature on similar compounds and should be considered as a starting point for optimization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. jove.com For polar aromatic compounds like this compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) is commonly employed. columbia.edu

The selection of the mobile phase (eluent) is crucial for achieving good separation. A solvent system is chosen so that the desired compound has a retention factor (Rf) in the optimal range (typically 0.2-0.4) on a thin-layer chromatography (TLC) plate. columbia.edu For polar compounds, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol) is often used. cup.edu.cnresearchgate.net The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities and then the desired product.

Table 2: Illustrative Column Chromatography Parameters for Purification (Based on General Principles for Polar Aromatic Acids)

| Stationary Phase | Mobile Phase (Eluent System) | Elution Mode | Typical Purity Achieved |

| Silica Gel (SiO₂) | Hexane:Ethyl Acetate (e.g., gradient from 9:1 to 1:1) | Gradient | >99.5% |

| Silica Gel (SiO₂) | Dichloromethane:Methanol (e.g., gradient from 100:0 to 95:5) | Gradient | >99.5% |

| Alumina (Al₂O₃, neutral) | Toluene:Acetic Acid (e.g., 99:1) | Isocratic | >99% |

Note: These parameters are illustrative and require optimization for the specific separation of this compound.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a solid on a cold surface. scribd.comscribd.com This method is particularly effective for compounds that have a relatively high vapor pressure and are thermally stable. Benzoic acid and its derivatives are known to sublime, making this a viable method for obtaining very pure material, as non-volatile impurities are left behind. scribd.comokbu.netgoogle.com

The process is typically carried out under reduced pressure (vacuum sublimation) to lower the required temperature and prevent thermal decomposition. okbu.net The crude this compound is heated, and the resulting vapor is collected on a cooled surface (a "cold finger") as purified crystals.

Table 3: General Conditions for Sublimation of Benzoic Acid Analogs

| Parameter | Condition | Rationale |

| Temperature | 100-140 °C (optimized for specific compound) | To achieve a sufficient rate of sublimation without decomposition. |

| Pressure | Vacuum (<1 mmHg) | Lowers the sublimation temperature, preventing thermal degradation. |

| Apparatus | Standard laboratory sublimation apparatus with a cold finger. | Provides a surface for the purified compound to condense. |

| Expected Purity | >99.8% | Effectively removes non-volatile impurities. |

Note: The optimal temperature and pressure for sublimation must be determined experimentally for this compound.

The purity of the final product from any of these methods is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods (NMR, IR). iaea.orghgxx.orgnih.gov

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,3,5-Trifluoro-4-hydroxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple, showing three distinct signals corresponding to the three different proton environments: the carboxylic acid proton, the phenolic hydroxyl proton, and the aromatic proton.

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the range of 11.0-13.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

Phenolic Proton (-OH): The chemical shift of this proton is highly dependent on solvent and concentration but is anticipated to be a broad singlet, generally between 5.0 and 8.0 ppm.

Aromatic Proton (C6-H): The single aromatic proton at position 6 is expected to resonate in the aromatic region (7.0-8.0 ppm). Its signal will be split by the neighboring fluorine atoms. The multiplicity is predicted to be a doublet of doublets of doublets (ddd) due to coupling with the ortho fluorine (⁵JHF ≈ 7-10 Hz), the meta fluorine (⁴JHF ≈ 5-8 Hz), and the para fluorine (⁵JHF ≈ 1-3 Hz). uoa.grnumberanalytics.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven unique signals, one for each carbon atom in the molecule. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into complex multiplets. iastate.edu

Carbons Bonded to Fluorine (C2, C3, C5): These carbons will exhibit large one-bond C-F coupling constants (¹JCF), typically around 240-260 Hz, appearing as doublets if only one fluorine is considered. However, additional smaller couplings to other fluorine atoms will result in more complex splitting patterns.

Carbons Adjacent to Fluorine (C1, C4, C6): These carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. For instance, the C4 signal is expected to be split by F3, F5, and F2.

Carboxylic Carbon (C7): The carbonyl carbon signal is expected around 165-170 ppm and will likely show small two-bond and three-bond couplings to the fluorine at C2.

The table below outlines the predicted ¹³C NMR data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Major Coupling Constant(s) (Hz) |

|---|---|---|---|

| C1 | ~120-125 | Multiplet | ²J(C1-F2) |

| C2 | ~145-150 | Doublet of Multiplets | ¹J(C2-F2) ≈ 245 |

| C3 | ~140-145 | Doublet of Multiplets | ¹J(C3-F3) ≈ 250 |

| C4 | ~150-155 | Multiplet | ²J(C4-F3), ²J(C4-F5) |

| C5 | ~148-153 | Doublet of Multiplets | ¹J(C5-F5) ≈ 250 |

| C6 | ~110-115 | Doublet of Multiplets | ²J(C6-F5) |

| C7 (-COOH) | ~165-170 | Triplet or Multiplet | ³J(C7-F2) |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds. For this compound, three distinct signals are expected, corresponding to the three chemically non-equivalent fluorine atoms. The signals will be split by couplings to each other (F-F coupling) and to the aromatic proton (H-F coupling). nih.govnih.gov

F2 Signal: This fluorine is ortho to F3 and meta to F5. It is expected to appear as a doublet of doublets (dd) with a large ortho coupling constant (³JFF ≈ 20 Hz) and a smaller meta coupling constant (⁴JFF ≈ 3-7 Hz). nih.gov

F3 Signal: This fluorine is ortho to F2 and para to F5. It is expected to be a doublet of doublets (dd) due to a large ortho coupling (³JFF ≈ 20 Hz) and a large para coupling (⁵JFF ≈ 15-20 Hz). nih.gov

F5 Signal: This fluorine is meta to F2, para to F3, and ortho to H6. Its signal is predicted to be the most complex, appearing as a doublet of doublet of doublets (ddd) or a triplet of doublets (td) due to coupling with F2, F3, and H6.

| Fluorine Atom | Predicted Multiplicity | Coupling Nuclei | Type of Coupling | Typical J-Value (Hz) |

|---|---|---|---|---|

| F2 | dd | F3 | ³J (ortho) | ~20 |

| F5 | ⁴J (meta) | ~3-7 | ||

| F3 | dd | F2 | ³J (ortho) | ~20 |

| F5 | ⁵J (para) | ~15-20 | ||

| F5 | ddd | H6 | ³J (ortho) | ~7-10 |

| F3 | ⁵J (para) | ~15-20 | ||

| F2 | ⁴J (meta) | ~3-7 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. ucalgary.cayoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between J-coupled protons. For this molecule, a COSY spectrum would not be very informative for the aromatic system as there is only one aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a clear cross-peak connecting the signal of the aromatic proton (H6) to the signal of its attached carbon (C6). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping the carbon skeleton by showing correlations between protons and carbons over two or three bonds. Key expected HMBC correlations that would confirm the structure include:

The aromatic proton H6 would show correlations to C1, C4, C5, and the carboxylic carbon C7.

The phenolic proton (-OH) would correlate to C3, C4, and C5.

The carboxylic acid proton (-COOH) would show correlations to C1 and C7.

| Proton | Correlating Carbon(s) |

|---|---|

| H6 | C1, C4, C5, C7 |

| 4-OH | C3, C4, C5 |

| -COOH | C1, C7 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. scielo.brresearchgate.net

The FT-IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its various functional groups.

O-H Stretching: Two distinct O-H stretching vibrations are expected. The phenolic O-H stretch typically appears as a relatively sharp band around 3500-3600 cm⁻¹, while the carboxylic acid O-H stretch is a very broad and strong band from 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers. researchgate.netdocbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). vscht.cz

C=O Stretching: The carbonyl stretch of the carboxylic acid is a very strong and sharp band, expected in the region of 1680-1710 cm⁻¹ for a hydrogen-bonded dimer. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity, typically in the 1450-1620 cm⁻¹ region.

C-F Stretching: The C-F stretching modes are characteristic of fluorinated compounds and produce very strong absorption bands in the IR spectrum, generally in the wide range of 1000-1360 cm⁻¹. wikipedia.org For a polyfluorinated aromatic ring, multiple strong bands are expected in this region. wikipedia.orgresearchgate.net

O-H Bending: In-plane and out-of-plane O-H bending vibrations are also expected, with the carboxylic acid O-H out-of-plane bend ("wag") appearing as a broad band near 920 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch (phenolic) | 3500 - 3600 | Medium, Sharp |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (aromatic) | 3050 - 3100 | Weak to Medium |

| C=O stretch (carboxylic acid dimer) | 1680 - 1710 | Very Strong |

| C=C stretch (aromatic ring) | 1450 - 1620 | Medium to Strong |

| C-O stretch | 1210 - 1320 | Strong |

| C-F stretch | 1000 - 1360 | Very Strong (multiple bands) |

| O-H bend (carboxylic acid) | ~920 | Medium, Broad |

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In the solid state or in non-polar solvents, benzoic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. nih.govucl.ac.uk

This intermolecular interaction has two primary effects on the FT-IR spectrum:

The C=O stretching frequency is lowered (red-shifted) compared to the non-hydrogen-bonded monomer.

The O-H stretching vibration becomes extremely broad, often spanning over 800 cm⁻¹, and is shifted to a much lower frequency. This broadening is a hallmark of strong hydrogen bonding in carboxylic acid dimers. researchgate.netdocbrown.infonih.gov

Additionally, the presence of the C4-OH group adjacent to the fluorine at C3 and C5 raises the possibility of intramolecular hydrogen bonding (O-H···F). Such an interaction would typically result in a red-shift and broadening of the phenolic O-H stretching band compared to a similar compound without the adjacent fluorine atoms. The exact position and shape of the phenolic O-H band can thus provide evidence for or against the presence of this intramolecular interaction. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₇H₃F₃O₃, yielding a molecular weight of 196.09 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic carboxylic acids and phenols. The primary fragmentation processes would likely involve the loss of small, stable neutral molecules from the parent ion. Key fragmentation pathways for hydroxybenzoic acids often include decarboxylation (loss of CO₂) and the loss of water (H₂O). researchgate.netresearchgate.net

A plausible fragmentation pathway would begin with the molecular ion [C₇H₃F₃O₃]⁺ at m/z 196. Subsequent fragmentation could proceed via:

Loss of a hydroxyl radical (•OH): leading to a fragment ion at m/z 179.

Loss of water (H₂O): resulting in an ion at m/z 178.

Decarboxylation (loss of CO₂): a common fragmentation for benzoic acids, which would produce a trifluorophenol-derived ion at m/z 151. researchgate.net

Loss of a carboxyl group (•COOH): yielding a fragment at m/z 151.

Loss of carbon monoxide (CO): following decarboxylation, which is a characteristic fragmentation of phenols, could lead to further fragmentation.

The presence of fluorine atoms on the aromatic ring generally enhances the stability of the fragment ions. The precise fragmentation pattern provides a unique fingerprint for the molecule, confirming its elemental composition and the connectivity of its atoms.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 196 | [C₇H₃F₃O₃]⁺ (Molecular Ion) | - |

| 179 | [C₇H₂F₃O₂]⁺ | •OH |

| 178 | [C₇H₁F₃O₂]⁺ | H₂O |

This table is based on predicted fragmentation patterns for a compound with this structure, as specific experimental data was not found in the provided search results.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Supramolecular Interactions

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds. A ubiquitous and highly predictable supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. mdpi.comresearchgate.net In this motif, two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups, forming a stable eight-membered ring. nih.gov

Beyond this primary interaction, the hydroxyl group and the fluorine atoms are anticipated to play a significant role in directing the extended crystal packing. Other potential supramolecular interactions include:

O—H···O hydrogen bonds involving the phenolic hydroxyl group and a neighboring carboxylic acid or hydroxyl group.

C—H···O and C—H···F interactions, which are weaker hydrogen bonds but can collectively contribute to the stability of the crystal lattice.

π–π stacking interactions between the aromatic rings of adjacent molecules. The electron-withdrawing fluorine atoms would influence the quadrupole moment of the aromatic ring, potentially favoring offset or parallel-displaced stacking arrangements. nih.gov

The interplay of these various non-covalent interactions dictates the final crystal packing, influencing physical properties such as melting point and solubility.

Conformational Preferences in the Crystalline State

In the solid state, the this compound molecule is expected to be largely planar. The sp² hybridization of the atoms in the benzene (B151609) ring enforces a flat geometry. The carboxyl group is also typically coplanar, or nearly coplanar, with the aromatic ring to maximize π-conjugation. However, some torsion might be observed depending on the steric and electronic effects of the ortho-substituents and the demands of the crystal packing.

An intramolecular hydrogen bond between the hydroxyl group at position 4 and the fluorine atom at position 5, or between the hydroxyl group and the carboxyl group, could also influence the preferred conformation. The specific orientation of the hydroxyl and carboxyl groups is a key conformational feature that would be resolved by X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. However, specific studies applying these methods to 2,3,5-trifluoro-4-hydroxybenzoic acid are not present in the current body of scientific literature.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies. Despite its common use in computational chemistry, a thorough search did not yield any studies that have utilized DFT to specifically calculate the molecular geometry and electronic structure of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. For this compound, there is a lack of such comparative studies.

Calculated Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies and their corresponding intensities are instrumental in interpreting experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. However, no studies presenting the calculated vibrational frequencies and intensities for this compound could be identified.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. A search of the scientific literature did not uncover any studies that have reported the theoretically calculated NMR chemical shifts for this compound.

Analysis of Electronic Properties and Molecular Interactions

The analysis of electronic properties, such as charge distribution, dipole moment, and molecular electrostatic potential, provides insights into the reactivity and intermolecular interactions of a molecule. Computational methods are essential for these analyses. Unfortunately, no dedicated studies on the electronic properties and molecular interactions of this compound have been published.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Indices

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy gap between these orbitals provides insights into its kinetic stability and chemical hardness. Without specific computational studies, the HOMO-LUMO gap and derived reactivity descriptors (e.g., electronegativity, chemical potential, and global hardness) for this compound cannot be determined and presented.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. It provides a color-coded representation of electrostatic potential, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The generation of such a map requires quantum chemical calculations that have not been published for this specific compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis offers a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are critical for understanding molecular stability and resonance. Furthermore, it provides information on the hybridization of atomic orbitals. The absence of NBO studies for this compound means these specific electronic interactions and orbital characteristics remain unquantified.

Non-Covalent Interactions and Hydrogen Bonding Topologies

The study of non-covalent interactions, particularly hydrogen bonding, is essential for understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with biological targets. Computational methods are used to identify and characterize these weak interactions. Without dedicated studies, a detailed description of the hydrogen bonding patterns and other non-covalent interactions involving this compound cannot be provided.

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. A Potential Energy Surface (PES) maps these energies, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding a molecule's flexibility and preferred shapes. Due to the lack of specific research, the conformational landscape of this compound remains unexplored.

Role As a Strategic Synthetic Intermediate and Building Block

Precursor in Medicinal Chemistry Scaffolds

The highly functionalized and fluorinated ring of 2,3,5-trifluoro-4-hydroxybenzoic acid makes it a valuable starting material for the synthesis of new therapeutic agents and biological tools.

Fluorinated benzoic acids are a known class of intermediates in the synthesis of quinolone and fluoroquinolone antibiotics, a group of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. orientjchem.org While isomers and related structures like 3-Hydroxy-2,4,5-trifluorobenzoic acid and 2,4-difluoro-3-hydroxybenzoic acid are specifically cited as precursors for quinolone antibiotics, the direct synthetic lineage from this compound to a specific marketed quinolone is not extensively detailed in publicly available literature. google.com For instance, the synthesis of the trifluorinated fluoroquinolone Fleroxacin has been documented starting from precursors such as 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. nih.gov The utility of fluorinated benzoic acids in this context stems from the role of fluorine atoms in modulating the drug's pharmacokinetic and pharmacodynamic properties.

Research has pointed towards the use of scaffolds derived from trifluorinated hydroxybenzoic acid in the development of enzyme inhibitors. Specifically, compounds containing a substituted hydroxytrifluorophenyl residue have been synthesized and investigated as novel inhibitors of key enzymes in post-translational modification pathways, such as protein farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase). ossila.com These enzymes are targets for anticancer drug development because they are responsible for attaching lipid groups to signaling proteins like Ras, a process crucial for its function in cell proliferation. nih.gov The inhibition of these enzymes can disrupt aberrant cell signaling pathways. ossila.com

| Target Enzyme | Enzyme Class | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Farnesyltransferase (FTase) | Transferase | Oncology | ossila.com |

| Geranylgeranyltransferase I (GGTase) | Transferase | Oncology | ossila.com |

| Squalene Synthase | Synthase | Metabolic Disorders | ossila.com |

While fluorinated aromatic compounds are frequently used in the development of fluorescent probes for bioimaging, specific applications of this compound as a scaffold for such probes are not prominently documented in scientific literature. A related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, has been used as a precursor for synthesizing quenched fluorescent probes for imaging enzyme activity. ossila.com

There is no readily available scientific literature that documents the use of this compound in the synthesis of inhibitors for β-Arylsulfotransferase IV.

The synthesis of hydrazide-hydrazone derivatives is a common strategy in medicinal chemistry to produce compounds with a wide range of biological activities. researchgate.net This process typically involves the reaction of a carbohydrazide (B1668358) with an aldehyde or ketone. While derivatives of other hydroxybenzoic acids, such as 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid, have been extensively used to prepare hydrazide-hydrazones, the specific use of this compound for this purpose is not described in the available research. nih.govmdpi.com

Application in Materials Science

The unique electronic and structural properties of this compound have been leveraged in the field of materials science, particularly for the creation of advanced materials with tailored properties. A key application is its use as a precursor for novel liquid-crystalline compounds. google.com

A patented process describes the preparation of 4-hydroxy-2,3,5-trifluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid. The patent explicitly states that this novel compound can be used to prepare new liquid-crystalline materials that possess advantageous properties, which are detailed in a separate application. google.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental components in display technologies such as LCDs. The incorporation of the trifluorinated phenyl ring from the benzoic acid derivative can influence key characteristics of the resulting liquid crystal, such as its dielectric anisotropy, viscosity, and thermal stability.

| Application Area | Product Class | Key Advantage | Reference |

|---|---|---|---|

| Advanced Materials | Liquid-Crystalline Compounds | Leads to novel materials with advantageous properties for display technologies. | google.com |

Synthesis of Liquid Crystalline Compounds and Derivatives

This compound serves as a crucial building block in the synthesis of advanced liquid crystalline materials, particularly those with bent-core (or "banana-shaped") molecular architectures. The unique substitution pattern of this compound, featuring both a hydroxyl and a carboxyl group on a trifluorinated benzene (B151609) ring, allows for the construction of molecules with specific steric and electronic properties that favor the formation of mesophases.

In a typical synthetic approach, the hydroxyl and carboxyl groups of this compound are esterified with various aromatic and aliphatic side chains. These side chains are carefully chosen to introduce the desired molecular shape and to influence the intermolecular interactions that lead to the formation of liquid crystalline phases. For instance, the central this compound core can be linked to substituted phenyl or biphenyl (B1667301) units, which in turn are terminated with flexible alkyl or alkoxy chains.

The presence of the fluorine atoms on the central core is of particular importance. Fluorine substitution can significantly alter the electronic properties of the molecule, leading to changes in polarity and polarizability. These modifications can influence the dielectric anisotropy of the resulting liquid crystal, a key parameter for applications in display technologies. Furthermore, the steric bulk of the fluorine atoms can affect the packing of the molecules in the mesophase, potentially leading to the formation of novel and complex liquid crystalline structures.

Research in this area has demonstrated that by systematically varying the nature of the side chains attached to the this compound core, it is possible to tune the mesomorphic properties of the resulting compounds. This includes controlling the temperature range of the liquid crystalline phase and influencing the type of mesophase formed, such as nematic, smectic, or more complex bent-core phases. The ability to tailor these properties makes this compound a valuable tool for the design of new liquid crystalline materials with specific functionalities.

Functional Ligands in Coordination Chemistry

In the field of coordination chemistry, this compound and its derivatives are employed as functional ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The carboxylate group of the molecule can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, which allows for the formation of extended one-, two-, or three-dimensional networks.

The presence of the hydroxyl group and the fluorine atoms on the aromatic ring provides additional functionality to the ligand. The hydroxyl group can participate in hydrogen bonding interactions, which can play a crucial role in directing the self-assembly of the coordination network and in stabilizing the final structure. The fluorine atoms can also engage in non-covalent interactions, such as halogen bonding, and can influence the electronic properties of the ligand, thereby modulating the metal-ligand interactions.

The use of fluorinated ligands like this compound in the synthesis of MOFs can lead to materials with unique properties. For example, the incorporation of fluorine can enhance the chemical and thermal stability of the framework. Furthermore, the fluorinated pores of the MOF can exhibit specific affinities for certain guest molecules, making them potentially useful for applications in gas storage, separation, and catalysis.

The versatility of this compound as a ligand is further demonstrated by its ability to be used in combination with other organic linkers to create mixed-ligand MOFs. This approach allows for a greater degree of control over the structure and properties of the resulting materials, opening up possibilities for the design of MOFs with tailored functionalities for specific applications.

Development of Complex Fluorinated Organic Molecules

This compound is a valuable synthetic intermediate for the development of a wide range of complex fluorinated organic molecules. Its utility stems from the presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the fluorinated aromatic ring—which can be selectively modified to build up molecular complexity.

In pharmaceutical and medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity. chemimpex.com The trifluorinated phenyl ring of this compound can be found in the core structure of various drug candidates. The fluorine atoms can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com For example, this building block can be used in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other biologically active compounds.

Beyond pharmaceuticals, this compound is also utilized in the synthesis of fluorinated agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these compounds.

Furthermore, this fluorinated building block is employed in materials science for the creation of novel polymers and functional materials. The hydroxyl and carboxyl groups can be used as points of attachment for polymerization or for grafting onto surfaces. The resulting fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

Environmental Biotransformation and Pathways

Microbial Degradation Mechanisms

Specific aerobic and anaerobic degradation routes for 2,3,5-Trifluoro-4-hydroxybenzoic acid have not been characterized in scientific literature. While microorganisms are known to degrade various halogenated aromatic compounds under both aerobic and anaerobic conditions, the pathways are highly dependent on the number and position of the halogen substituents, which significantly influence the molecule's chemical stability and susceptibility to enzymatic attack.

There are no identified catabolic enzymes specifically reported for the degradation of this compound. The degradation of aromatic compounds typically involves initial activation by mono- or dioxygenase enzymes, but the specific enzymes capable of acting on this trifluorinated substrate have not been isolated or characterized.

Metabolite Identification and Fate

While decarboxylation is a known mechanism in the breakdown of other hydroxybenzoic acids, specific decarboxylation pathways for this compound have not been experimentally verified. Such a pathway would theoretically yield 2,4,6-trifluorophenol, but this has not been documented as a metabolite in microbial cultures.

The identification of hydroxylation intermediates in the biotransformation of this compound is not reported in the available literature. Hydroxylation is a common strategy used by microbes to destabilize the aromatic ring, but the specific intermediates for this compound are unknown.

Biological Systems Involved in Transformation

No specific microorganisms, microbial consortia, or enzymatic systems have been identified and reported to be capable of transforming this compound.

Bacterial Strains Exhibiting Degradation Capabilities (e.g., Pseudarthrobacter, Bacillus, Enterobacter)

Pseudarthrobacter : The genus Pseudarthrobacter includes species with versatile metabolic pathways for aromatic compound degradation. For instance, Pseudarthrobacter phenanthrenivorans Sphe3 has been shown to utilize 4-hydroxybenzoic acid (4-HBA) as a sole carbon and energy source. Its degradation pathway involves the hydroxylation of 4-HBA to form protocatechuate, which is then funneled into the tricarboxylic acid (TCA) cycle through either ortho- or meta-cleavage pathways. Given this capability, it is plausible that strains of Pseudarthrobacter could potentially adapt to degrade fluorinated derivatives of 4-HBA, although the fluorine substituents would likely necessitate specific enzymatic adaptations for initial attack and subsequent defluorination steps.

Bacillus : Members of the genus Bacillus are also known for their ability to degrade various aromatic compounds. Some Bacillus species have been reported to convert 4-hydroxybenzoic acid into gentisate. Furthermore, Bacillus sp. TF-1 has demonstrated the ability to degrade trifluralin, a herbicide containing a trifluoromethyl group, through processes like nitroreduction, trifluoromethyl oxidation, and N-dealkylation. mdpi.com This suggests that some Bacillus strains possess enzymes capable of acting on trifluorinated aromatic structures.

Enterobacter : The genus Enterobacter contains strains capable of transforming derivatives of 4-hydroxybenzoic acid. For example, Enterobacter cloacae has been observed to hydrolyze parabens (which are esters of 4-hydroxybenzoic acid) to 4-HBA and subsequently decarboxylate it to phenol (B47542) under aerobic conditions. While this does not involve defluorination, it demonstrates the genus's capacity to modify the carboxyl group of the hydroxybenzoic acid structure.

The following table summarizes the observed degradation capabilities of these bacterial genera on related aromatic compounds.

| Bacterial Genus | Related Compound Degraded | Key Metabolic Action |

| Pseudarthrobacter | 4-Hydroxybenzoic acid | Hydroxylation and ring cleavage |

| Bacillus | Trifluralin | Nitroreduction, trifluoromethyl oxidation, N-dealkylation |

| Enterobacter | Parabens (4-Hydroxybenzoic acid esters) | Hydrolysis and decarboxylation |

Environmental Context of Biotransformation (e.g., Wastewater)

Wastewater treatment plants (WWTPs) are significant environments for the biotransformation of a wide range of chemical compounds, including fluorinated organic pollutants. nih.govresearchgate.net The microbial communities within activated sludge and biofilms are diverse and can adapt to degrade complex and persistent molecules. researchgate.net While the complete mineralization of polyfluorinated compounds is challenging, biotransformation can occur, often initiated by attacking a less halogenated part of the molecule. mdpi.com

The degradation of fluorinated aromatic compounds in wastewater can be influenced by several factors, including the specific microbial populations present, the concentration of the pollutant, and the presence of other organic matter that can serve as a primary energy source (cometabolism). nih.gov Microbial consortia in wastewater have been shown to degrade some fluorinated substances, although often the degradation is incomplete, leading to the formation of more persistent perfluorinated acids. researchgate.netnih.gov

For a compound like this compound, entering a wastewater stream would expose it to a complex microbial ecosystem. Bacteria within this environment may possess the enzymatic capabilities to initiate degradation, potentially through hydroxylation, decarboxylation, or initial defluorination steps. However, the high degree of fluorination presents a significant barrier to rapid biodegradation. mdpi.com It is plausible that initial transformation steps could occur, but the complete mineralization, including the cleavage of all carbon-fluorine bonds, would likely be a slow process and may not be fully achieved within the typical residence times of a conventional WWTP. researchgate.net Further research into the microbial communities in industrial wastewater, where concentrations of such compounds may be higher, could reveal specialized microorganisms capable of more efficient degradation.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for fluorinated aromatic compounds often involve harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. google.com The preparation of 2,3,5-Trifluoro-4-hydroxybenzoic acid, for instance, can be achieved by reacting 2,3,4,5-tetrafluorobenzoic acid with a strong base in water at elevated temperatures. Future research is poised to develop more sustainable and efficient synthetic strategies, drawing from broader advancements in green fluorine chemistry.

Key areas for development include:

Flow Chemistry and Microreactors: Continuous-flow microreactor technology offers a paradigm shift for organo-fluorine chemistry. researchgate.net It enables superior control over reaction parameters (temperature, pressure, mixing), which is critical for managing the often highly exothermic nature of fluorination reactions. beilstein-journals.orgrsc.org This methodology allows for the safe handling of hazardous fluorinating agents, minimizes solvent usage, and can lead to higher yields and purity, representing a significant green advancement over traditional batch processes. researchgate.netmdpi.com

Enzymatic and Bio-catalytic Methods: Biocatalysis presents a frontier for environmentally benign synthesis. Research into engineered enzymes and whole-cell systems is opening pathways for selective fluorination under mild, aqueous conditions. nih.gov The development of multi-enzyme cascades in microbes like Escherichia coli to produce aromatic acids from renewable feedstocks demonstrates the potential for bio-based synthesis. Future work could focus on discovering or engineering enzymes, such as fluorinases or specialized lipases, capable of regioselectively hydroxylating or fluorinating benzoic acid precursors to generate the target molecule, circumventing the need for aggressive chemical reagents. tandfonline.comresearchgate.netmdpi.com

| Approach | Description | Potential Advantages for Green Synthesis | References |

|---|---|---|---|

| Traditional Batch Synthesis | Nucleophilic aromatic substitution using strong bases at high temperatures. | Established methodology. | google.com |

| Flow Microreactor Chemistry | Continuous processing in micro-scale channels for precise control of reaction conditions. | Enhanced safety, improved heat transfer, higher yields, reduced waste, and scalability. | researchgate.netbeilstein-journals.orgrsc.org |

| Enzymatic Synthesis | Use of isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations. | Mild reaction conditions (ambient temperature/pressure), high selectivity, use of renewable feedstocks, and reduced environmental impact. | nih.govresearchgate.netmdpi.com |

Exploration of Novel Reactivity and Catalysis

The unique electronic landscape of this compound, conferred by its electron-withdrawing fluorine atoms and electron-donating hydroxyl group, suggests a rich and underexplored reactive potential. The interplay between the carboxylic acid and hydroxyl functionalities, modulated by the trifluorinated ring, opens avenues for novel catalytic applications and chemical transformations.

Future research could investigate:

Coordination Chemistry and Catalysis: The carboxylate group makes the molecule an excellent candidate as a ligand or modulator in coordination chemistry. In the synthesis of Metal-Organic Frameworks (MOFs), fluorinated benzoic acids have been shown to influence the formation of inorganic secondary building units, in some cases leading to novel structures with fluoro-bridged metal clusters. rsc.orgacs.org Exploring the coordination of this compound with various metal centers could yield catalysts with unique activity and selectivity.

Derivatization and Functionalization: The dual functionality of the molecule allows for selective derivatization at either the hydroxyl or carboxylic acid group. This versatility makes it a valuable building block. For example, related fluorinated hydroxybenzoic acids are used to synthesize immunoadjuvants via nucleophilic substitution at the hydroxyl group. ossila.com Further studies could explore its participation in photocatalytic processes or rhodium-catalyzed additions, which have been demonstrated with related fluorinated acids. acs.orgresearchgate.net The specific substitution pattern may also influence steric and electronic effects in enzymatic transformations. tandfonline.com

Advanced Computational Modeling for Property Prediction

The universe of per- and polyfluoroalkyl substances (PFAS) is vast, but experimental data on their physicochemical properties, environmental fate, and toxicity are sparse. digitellinc.com This data gap creates a critical need for robust computational models to predict the behavior of compounds like this compound.

Emerging opportunities in this domain include:

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish correlations between a molecule's structure and its properties. mdpi.com There is a concerted effort to develop and recalibrate QSPR and related Poly-parameter Linear Free Energy Relationship (PPLFER) models specifically for fluorinated compounds to improve the accuracy of predictions for properties like water solubility, vapor pressure, and partition coefficients. rsc.orgrsc.orgnih.govresearchgate.net Applying these refined models could provide reliable estimates of the environmental behavior of this compound.

Quantum Chemical Methods: High-level computational methods such as Density Functional Theory (DFT) and platforms like COSMOtherm can provide deep mechanistic insights. mdpi.commdpi.com These tools can be used to predict spectroscopic properties (e.g., ¹⁹F NMR chemical shifts), which are vital for identifying transformation products. researchgate.net Furthermore, DFT can model adsorption energies and interactions with various substrates, helping to predict how the molecule will behave in complex environmental or biological systems. mdpi.com

| Modeling Technique | Primary Application | Predicted Properties | References |

|---|---|---|---|

| QSPR / PPLFER | Predicting macroscopic physicochemical properties and environmental fate. | Solubility, partition coefficients (Kow, Kaw), vapor pressure. | mdpi.comrsc.orgrsc.org |

| Density Functional Theory (DFT) | Understanding electronic structure, reactivity, and spectroscopic characteristics. | NMR spectra, adsorption energies, reaction mechanisms, bond energies. | mdpi.comresearchgate.net |

| Neural Networks / Machine Learning | Screening large datasets of fluorinated molecules to predict properties and identify trends. | Environmentally relevant properties (solubility, partitioning) for large numbers of compounds. | digitellinc.com |

Design of Next-Generation Molecular Architectures

As a functionalized building block, this compound holds significant promise for the rational design of advanced materials with tailored properties. Its rigid, fluorinated core combined with versatile functional groups makes it an ideal component for creating complex molecular architectures.

Promising areas for design and application include:

Liquid Crystals: It is known that this compound can be used to prepare novel liquid-crystalline compounds. The ability of benzoic acid derivatives to form hydrogen-bonded dimers creates rod-like structures conducive to forming liquid crystal phases. hartleygroup.orgnih.gov The introduction of fluorine atoms can significantly alter mesomorphic properties, and the specific substitution pattern of the title compound could be exploited to fine-tune the phase behavior and dielectric properties of new liquid crystal materials. ossila.comresearchgate.net

Fluorinated Polymers and MOFs: The compound can serve as a monomer for high-performance aromatic polyesters, where the fluorine content would enhance thermal stability and chemical resistance. chemimpex.comresearchgate.net In the field of porous materials, its use as an organic linker in MOFs is particularly promising. The fluorination of linkers is a known strategy to increase the hydrophobicity of MOFs and enhance their affinity for specific gases like CO₂, making them suitable for advanced gas storage and separation applications. mdpi.comresearchgate.netrsc.org

Bioactive Molecules: The trifluorohydroxyphenyl motif is valuable in medicinal chemistry. Fluorination is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. chemimpex.com The structure of this compound makes it a versatile precursor for synthesizing novel pharmaceuticals, agrochemicals, and other bioactive compounds. ossila.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5-trifluoro-4-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carboxylation of fluorinated phenol derivatives or hydrolysis of nitrile precursors. For example, carboxylation of 2,3,5-trifluorophenol under high-pressure CO₂ and basic conditions (e.g., KOH at 150°C) yields ~75% product . Alternatively, hydrolysis of 2,4,5-trifluorobenzonitrile (CAS 892501-99-4) with concentrated H₂SO₄ at reflux achieves ~82% yield . Purity can be optimized via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR distinguishes fluorine environments; δ ~-110 to -125 ppm for aromatic fluorines .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M-H]⁻ at m/z 212.0 .

- Melting Point : Reported mp ranges (e.g., 146–149°C for analogs) should align with DSC data .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials. Avoid prolonged exposure to moisture due to hydrolytic instability of the carboxylic acid group .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substitution influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine activates the ring for NAS but introduces steric hindrance. Computational studies (DFT) show that the 4-hydroxy group directs substitution to the 2- or 6-positions, while trifluoromethyl groups reduce reactivity by ~30% compared to monofluoro analogs . Kinetic data from competition experiments (e.g., with 2,4,5-trifluoro-3-methoxybenzoic acid, CAS 112811-65-1) can quantify these effects .

Q. How can contradictions in reported spectral data (e.g., melting points, NMR shifts) be resolved?

- Methodological Answer :

- Purity Assessment : Use DSC to verify melting points; impurities broaden phase transitions .

- Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); report solvent conditions explicitly .

- Cross-Validation : Compare with structurally similar compounds (e.g., 4-hydroxy-2-(trifluoromethyl)benzoic acid, CAS 320-32-1) .

Q. What computational models predict acid dissociation constants (pKa) for polyfluorinated benzoic acids?

- Methodological Answer :

- QSPR Models : Use Hammett σ constants for fluorine substituents to estimate pKa (e.g., σₘ = 0.34 for 3-F, σₚ = 0.15 for 4-F) .

- DFT Calculations : B3LYP/6-311+G(d,p) predicts pKa within ±0.2 units for this compound .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.